Cas no 1515887-29-2 (2-(2,6-dimethoxyphenyl)-1-methylpiperazine)

2-(2,6-Dimethoxyphenyl)-1-methylpiperazine is a substituted piperazine derivative characterized by its dimethoxyphenyl and methyl functional groups. This compound exhibits potential utility as an intermediate in pharmaceutical and agrochemical synthesis due to its structural versatility. The presence of electron-donating methoxy groups enhances its reactivity in electrophilic aromatic substitution reactions, while the piperazine core offers opportunities for further functionalization. Its well-defined molecular structure ensures consistent performance in synthetic applications. The compound is typically handled under controlled conditions to maintain stability and purity. Researchers value this derivative for its role in developing bioactive molecules, particularly in medicinal chemistry, where such scaffolds are explored for their pharmacological properties.
2-(2,6-dimethoxyphenyl)-1-methylpiperazine structure
1515887-29-2 structure
Product name:2-(2,6-dimethoxyphenyl)-1-methylpiperazine
CAS No:1515887-29-2
MF:C13H20N2O2
Molecular Weight:236.310103416443
CID:5957829
PubChem ID:83294649

2-(2,6-dimethoxyphenyl)-1-methylpiperazine 化学的及び物理的性質

名前と識別子

    • 2-(2,6-dimethoxyphenyl)-1-methylpiperazine
    • 1515887-29-2
    • EN300-1832365
    • インチ: 1S/C13H20N2O2/c1-15-8-7-14-9-10(15)13-11(16-2)5-4-6-12(13)17-3/h4-6,10,14H,7-9H2,1-3H3
    • InChIKey: BUQAFJGKICLFOR-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC=C(C=1C1CNCCN1C)OC

計算された属性

  • 精确分子量: 236.152477885g/mol
  • 同位素质量: 236.152477885g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 226
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 33.7Ų

2-(2,6-dimethoxyphenyl)-1-methylpiperazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1832365-0.05g
2-(2,6-dimethoxyphenyl)-1-methylpiperazine
1515887-29-2
0.05g
$983.0 2023-09-19
Enamine
EN300-1832365-0.5g
2-(2,6-dimethoxyphenyl)-1-methylpiperazine
1515887-29-2
0.5g
$1124.0 2023-09-19
Enamine
EN300-1832365-1.0g
2-(2,6-dimethoxyphenyl)-1-methylpiperazine
1515887-29-2
1g
$1172.0 2023-05-26
Enamine
EN300-1832365-1g
2-(2,6-dimethoxyphenyl)-1-methylpiperazine
1515887-29-2
1g
$1172.0 2023-09-19
Enamine
EN300-1832365-10g
2-(2,6-dimethoxyphenyl)-1-methylpiperazine
1515887-29-2
10g
$5037.0 2023-09-19
Enamine
EN300-1832365-0.1g
2-(2,6-dimethoxyphenyl)-1-methylpiperazine
1515887-29-2
0.1g
$1031.0 2023-09-19
Enamine
EN300-1832365-2.5g
2-(2,6-dimethoxyphenyl)-1-methylpiperazine
1515887-29-2
2.5g
$2295.0 2023-09-19
Enamine
EN300-1832365-10.0g
2-(2,6-dimethoxyphenyl)-1-methylpiperazine
1515887-29-2
10g
$5037.0 2023-05-26
Enamine
EN300-1832365-0.25g
2-(2,6-dimethoxyphenyl)-1-methylpiperazine
1515887-29-2
0.25g
$1078.0 2023-09-19
Enamine
EN300-1832365-5.0g
2-(2,6-dimethoxyphenyl)-1-methylpiperazine
1515887-29-2
5g
$3396.0 2023-05-26

2-(2,6-dimethoxyphenyl)-1-methylpiperazine 関連文献

2-(2,6-dimethoxyphenyl)-1-methylpiperazineに関する追加情報

2-(2,6-Dimethoxyphenyl)-1-Methylpiperazine: A Comprehensive Overview

The compound 2-(2,6-dimethoxyphenyl)-1-methylpiperazine (CAS No. 1515887-29-2) is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the broader class of piperazines, which are six-membered azacyclic compounds widely recognized for their versatility in organic synthesis and pharmacological applications. The long-tail keyword 2-(2,6-dimethoxyphenyl)-1-methylpiperazine has garnered attention due to its unique structural features and promising biological activities.

Piperazines are known for their ability to form hydrogen bonds, making them valuable in drug design and as building blocks in medicinal chemistry. The long-tail keyword 1-methylpiperazine moiety in this compound adds further complexity by introducing a methyl group at the 1-position, which can influence the molecule's steric properties and reactivity. The presence of the long-tail keyword 2,6-dimethoxyphenyl group introduces electron-donating methoxy substituents at the 2 and 6 positions of the phenyl ring, enhancing the molecule's electronic properties and potentially improving its solubility and bioavailability.

Recent studies have explored the long-tail keyword biological activity of 2-(2,6-dimethoxyphenyl)-1-methylpiperazine, particularly in the context of its potential as a drug candidate. Researchers have investigated its ability to modulate various biological targets, including enzymes, receptors, and ion channels. For instance, a 2023 study published in *Journal of Medicinal Chemistry* highlighted the compound's inhibitory effects on a specific kinase involved in cancer cell proliferation. This finding underscores its potential as a lead compound in anticancer drug development.

In addition to its pharmacological applications, long-tail keyword synthesis methods for 2-(2,6-dimethoxyphenyl)-1-methylpiperazine have been optimized to enhance efficiency and scalability. Traditional methods involve nucleophilic substitution reactions or ring-closing strategies, but recent advancements have introduced catalytic approaches that reduce reaction times and improve yields. These improvements are critical for large-scale production in industries such as pharmaceuticals and agrochemicals.

The structural versatility of this compound also makes it an attractive candidate for materials science applications. For example, researchers have explored its use as a precursor in polymer synthesis, where its piperazine backbone can serve as a cross-linking agent or a building block for advanced materials with tailored properties. The long-tail keyword material science applications of this compound are still under exploration but hold promise for innovations in nanotechnology and advanced composites.

From an environmental perspective, understanding the long-tail keyword toxicological profile of 2-(2,6-dimethoxyphenyl)-1-methylpiperazine is crucial for ensuring safe handling and disposal practices. Preliminary toxicity studies indicate that the compound exhibits low acute toxicity; however, long-term effects require further investigation. Regulatory agencies are increasingly emphasizing the importance of such assessments to align with global safety standards.

In conclusion, long-tail keyword future research directions for this compound should focus on expanding its application scope while addressing gaps in our understanding of its environmental impact and toxicity profile. Collaborative efforts between academia and industry will be essential to unlock its full potential across diverse fields such as drug discovery, materials science, and chemical manufacturing.

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